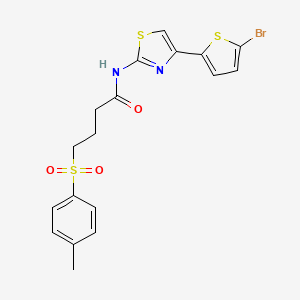![molecular formula C18H25N3O B2921188 N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide CAS No. 1797823-90-5](/img/structure/B2921188.png)
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dentistry. CPP-ACP is a derivative of casein protein and has been shown to have significant benefits in the prevention and treatment of dental caries.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide works by binding to the surface of the tooth enamel, forming a protective layer that helps to prevent the demineralization of the enamel. It also has the ability to penetrate the enamel and dentin, providing a source of calcium and phosphate ions that can be used for remineralization.
Efectos Bioquímicos Y Fisiológicos
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide has been shown to have a number of biochemical and physiological effects on oral health. It has been shown to increase the concentration of calcium and phosphate ions in the oral environment, which can help to promote remineralization of the tooth enamel. It also has the ability to inhibit the growth of oral bacteria, reducing the risk of tooth decay and other oral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide in lab experiments is its ability to mimic the natural environment of the oral cavity. This makes it an ideal candidate for studying the effects of various treatments on oral health. However, one limitation of using N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide is that it can be difficult to work with in the lab, as it is a complex peptide that requires specialized techniques for isolation and purification.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide. One area of interest is the development of new formulations that can be used for the prevention and treatment of dental caries. Another area of interest is the development of new delivery systems that can improve the efficacy of N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide in the oral environment. Additionally, there is a need for further research on the long-term effects of N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide on oral health, as well as its potential use in other areas of medicine.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide is synthesized through the enzymatic hydrolysis of casein protein. The casein protein is first isolated from milk and then treated with proteolytic enzymes to break it down into smaller peptides. The resulting mixture is then purified and the N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide peptide is isolated using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide has been extensively studied for its potential use in the prevention and treatment of dental caries. It has been shown to have a number of beneficial effects on oral health, including the ability to remineralize enamel, inhibit the growth of oral bacteria, and reduce the risk of tooth decay.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-phenylbutan-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14(16-8-4-3-5-9-16)15(2)20-12-17(22)21-18(13-19)10-6-7-11-18/h3-5,8-9,14-15,20H,6-7,10-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENMEDFABCGRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)
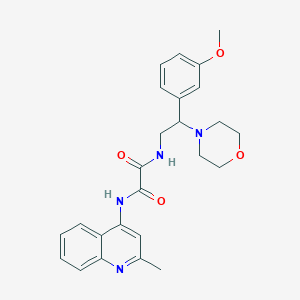
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2921113.png)
![1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2921114.png)
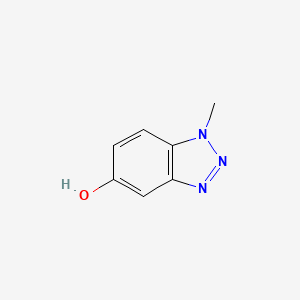
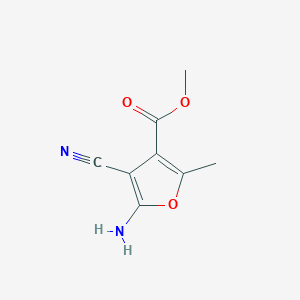
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
![Morpholin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2921122.png)
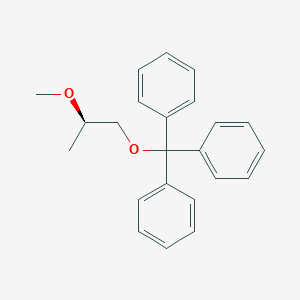
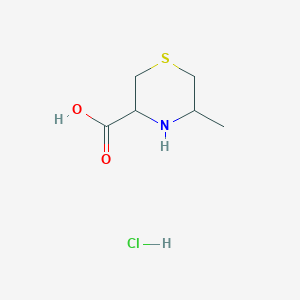
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2921126.png)
